molecular formula C22H28ClN3O B6025951 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Cat. No. B6025951
M. Wt: 385.9 g/mol
InChI Key: AGSSPYZOABCNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, also known as SB-206553, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a selective antagonist of the 5-HT2B and 5-HT2C serotonin receptors. This compound has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a selective antagonist of the 5-HT2B and 5-HT2C serotonin receptors. These receptors are widely distributed in the central nervous system and are involved in various physiological and pathological processes. The blockade of these receptors by this compound results in the modulation of serotonin signaling, which in turn affects various neurotransmitter systems and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of obesity, addiction, and schizophrenia. In addition, this compound has been used in pharmacological studies to investigate the role of serotonin receptors in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in lab experiments include its high selectivity for the 5-HT2B and 5-HT2C serotonin receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. However, the limitations of using this compound include its potential side effects on other serotonin receptors and its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

For research on this compound include the development of more selective and potent antagonists of the 5-HT2B and 5-HT2C serotonin receptors, the investigation of its potential use in combination therapy, and the exploration of its potential use in other therapeutic areas.

Synthesis Methods

The synthesis of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves several steps. The first step is the reaction of 3-chlorophenylpiperazine with 1-(2-hydroxyethyl)piperidine to form 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidine. The second step involves the reaction of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidine with 2-(chloromethyl)phenol to form this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of obesity, addiction, and schizophrenia. In addition, this compound has been used in pharmacological studies to investigate the role of serotonin receptors in various physiological and pathological processes.

properties

IUPAC Name

2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c23-19-6-3-7-20(15-19)25-11-13-26(14-12-25)21-8-4-10-24(17-21)16-18-5-1-2-9-22(18)27/h1-3,5-7,9,15,21,27H,4,8,10-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSPYZOABCNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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